3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological and biological activities. This compound is part of the thieno[2,3-b]pyridine family, known for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-thioxopyridine-3-carbonitrile with various aldehydes and amines under basic conditions . Another approach includes the use of cycloalkylthienopyridine-2-carboxamides as intermediates, which are synthesized through a series of reactions involving cycloalkanones, methyl formate, and 2-cyanoethanethioamide .
Industrial Production Methods
Industrial production methods for this compound often utilize high-yielding, scalable processes. One-pot synthesis techniques are favored for their efficiency and cost-effectiveness. For instance, a one-pot three-component condensation reaction involving pentane-2,4-diones, cyanothioacetamide, and α-halo ketones in the presence of sodium ethoxide has been reported .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted thieno[2,3-b]pyridines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid is primarily mediated through its interaction with specific molecular targets. For instance, it has been shown to inhibit Pim-1 kinase, a protein involved in cell survival and proliferation . The compound binds to the active site of the kinase, preventing its activity and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with similar pharmacological activities.
Thieno[3,4-b]pyridine: Known for its antimicrobial and anticancer properties.
Uniqueness
What sets 3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid apart is its unique structure, which allows for versatile chemical modifications and a broad spectrum of biological activities. Its ability to inhibit specific kinases makes it a promising candidate for targeted cancer therapies .
Properties
IUPAC Name |
3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c14-10-8-1-2-9(7-3-5-15-6-4-7)16-12(8)19-11(10)13(17)18/h1-6H,14H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIBJEAEGWUFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(S2)C(=O)O)N)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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